molecular formula C10H11NO5 B8554748 Methyl 2-(2-methoxy-4-nitrophenyl)acetate CAS No. 415912-53-7

Methyl 2-(2-methoxy-4-nitrophenyl)acetate

Cat. No.: B8554748
CAS No.: 415912-53-7
M. Wt: 225.20 g/mol
InChI Key: NNVICEUJOCXYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-methoxy-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

415912-53-7

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(2-methoxy-4-nitrophenyl)acetate

InChI

InChI=1S/C10H11NO5/c1-15-9-6-8(11(13)14)4-3-7(9)5-10(12)16-2/h3-4,6H,5H2,1-2H3

InChI Key

NNVICEUJOCXYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenyl)acetic acid (step 2, 1.2 g, 5.5 mmol) in methanol/dichloromethane (11 ml, 1/1) was added trimethylsillyldiazomethane (2 M, 5.6 ml, 11.8 mmol) and stirred for 10 min at room temperature. The mixture was quenched with saturated citric acid aqueous solution and the extracted with ethyl acetate (3×20 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated to give 1.2 g of title compound as orange solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
11 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-(2-methoxy-4-nitrophenyl)acetic acid (step 2, 1.2 g, 5.5 mmol) in methanol/dichloromethane (11 ml, 1/1) was added trimethylsilyldiazomethane (2 M, 5.6 ml, 11.8 mmol) and stirred for 10 min at room temperature. The mixture was quenched with saturated citric acid aqueous solution and the extracted with ethyl acetate (3×20 ml). The organic layer was washed with brine, dried (MgSO4) and concentrated to give 1.2 g of title compound as orange solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
11 mL
Type
solvent
Reaction Step One

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